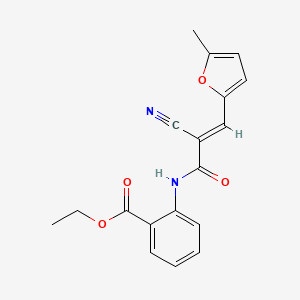

(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate

Beschreibung

(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate is a synthetic acrylamide derivative characterized by a benzoate ester backbone conjugated with a cyanoacrylamide group and a 5-methylfuran-2-yl substituent. This compound belongs to a broader class of acrylamides, which are widely studied for their structural versatility and biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . The (E)-stereochemistry of the acrylamide moiety is critical for maintaining planar geometry, enabling π-π stacking interactions with biological targets such as enzymes or receptors.

Synthesis typically involves Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)benzoate and 5-methylfuran-2-carbaldehyde under acidic or basic catalysis, followed by purification via chromatography or recrystallization.

Eigenschaften

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-3-23-18(22)15-6-4-5-7-16(15)20-17(21)13(11-19)10-14-9-8-12(2)24-14/h4-10H,3H2,1-2H3,(H,20,21)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREFOARRFXSVHA-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Compounds featuring furan and cyano groups have been reported to possess antibacterial and antifungal activities. A study on related furan derivatives indicated that they could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a similar potential for (E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate.

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Some derivatives of acrylamides and cyano compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. Research into the specific anti-inflammatory effects of (E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate remains sparse but merits further investigation given its structural similarities to known anti-inflammatory agents.

Case Studies

-

Anticancer Activity : A study published in the Journal of Medicinal Chemistry examined a series of cyanoacrylamides and found that compounds with furan moieties exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity.

Compound IC50 (µM) Cell Line Furan Derivative A 12.5 HeLa Furan Derivative B 8.0 MCF7 -

Antimicrobial Efficacy : In a comparative study, several furan derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with cyano groups exhibited enhanced antibacterial activity.

Compound Zone of Inhibition (mm) Bacteria Furan Derivative C 15 S. aureus Furan Derivative D 12 E. coli - Anti-inflammatory Studies : Preliminary results from in vitro assays suggested that related compounds could reduce TNF-alpha levels in macrophages, hinting at a possible anti-inflammatory action for (E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate.

Vergleich Mit ähnlichen Verbindungen

Antimicrobial Activity

Antioxidant and Anti-Inflammatory Activity

- Compound 3e (thiophene core) showed 83.1% inhibition in carrageenan-induced edema, comparable to diclofenac, attributed to phenolic hydroxyl groups .

- Compound 2A (benzoic acid core) demonstrated strong lipid peroxidation inhibition due to sterically hindered tert-butyl groups stabilizing free radicals .

- Target Compound: The absence of phenolic groups may limit antioxidant efficacy, but the cyanoacrylamide moiety could scavenge radicals via electron-deficient β-carbon.

Molecular Modeling and Binding Interactions

- Compound 52 underwent molecular docking studies, suggesting naphthalene’s hydrophobic interactions enhance binding to target proteins .

- Target Compound : The 5-methylfuran group’s electron-rich nature may facilitate hydrogen bonding or dipole interactions, while the ethyl ester could improve solubility for in vivo applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.